![molecular formula C16H13N3O3S B3169546 4-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methoxy]benzoic Acid CAS No. 937605-30-6](/img/structure/B3169546.png)
4-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methoxy]benzoic Acid
Übersicht
Beschreibung
1,2,4-Triazole compounds are heterocyclic compounds containing two carbon and three nitrogen atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis
The single-crystal X-ray diffraction analysis reveals that complex 1 shows a two-fold interpenetrating (3,6,6)-connected framework with a Schläfli symbol of (4·6 2) 2 (4 2 ·6 10 ·8 3) topology .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Studies
Triazole derivatives, including those with substitutions similar to the compound of interest, have been synthesized for antimicrobial applications. Upmanyu et al. (2012) explored the synthesis of novel antimicrobial agents from different 4-substituted benzoic acids, demonstrating their effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. These findings suggest potential applications in the development of new antimicrobial compounds (Upmanyu, Kumar, Shah, & Mishra, 2012).
Structural Characterization and Activity Predictions
The structural analysis and activity predictions of benzoic acid derivatives, including triazoles, have been conducted to understand their interactions and potential uses. Dinesh (2013) analyzed crystal structures and non-covalent interactions of two benzoic acids, highlighting the importance of secondary interactions in their biological activity predictions (Dinesh, 2013).
Synthesis and Characterization of Triazole Derivatives
Vardanyan et al. (2021) focused on the synthesis of N-substituted derivatives of triazole-thiones, revealing their potential for creating compounds with multiple biological activities. The study demonstrates the versatility of triazole compounds in synthesizing diverse derivatives (Vardanyan, Avagyan, Aghekyan, Sargsyan, & Panosyan, 2021).
Novel Synthesis Methods Under Microwave Irradiation
Mei et al. (2011) reported the synthesis of novel triazole-thiadiazole derivatives under microwave irradiation, offering an efficient method for producing these compounds. This study may provide a basis for developing new synthetic routes for triazole-based compounds (Mei, Yang, Peng, & Zhao, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15(21)11-6-8-13(9-7-11)22-10-14-17-18-16(23)19(14)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKUFWFXCICUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141993 | |
| Record name | 4-[(4,5-Dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937605-30-6 | |
| Record name | 4-[(4,5-Dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937605-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4,5-Dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Mercapto-7-methyl-4-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3169474.png)
![5,7-Bis(difluoromethyl)-3-nitropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3169477.png)
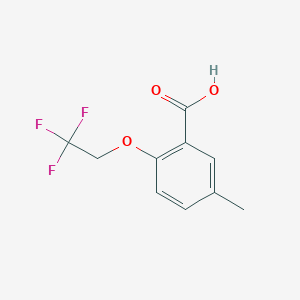
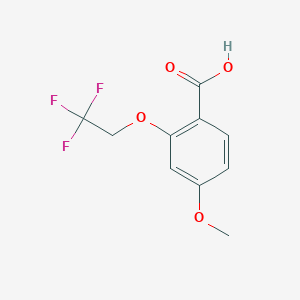
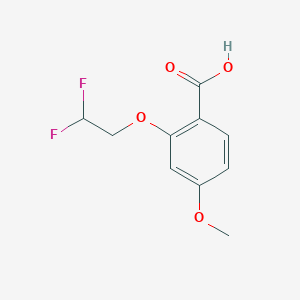


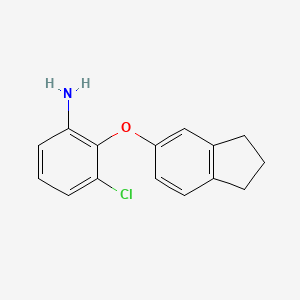
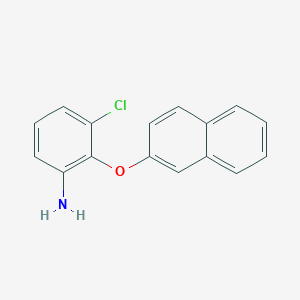

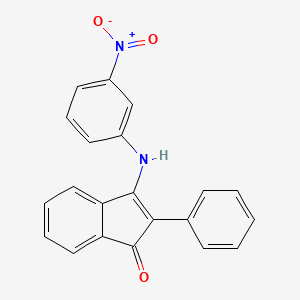
![4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B3169537.png)
![3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3169554.png)
![(3-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169559.png)